A Technical Guide to Pteroyl-γ-L-glutamyl-γ-L-glutamic Acid (FA-Glu-Glu-OH)
A Technical Guide to Pteroyl-γ-L-glutamyl-γ-L-glutamic Acid (FA-Glu-Glu-OH)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the structure, synthesis, and biological significance of Pteroyl-γ-L-glutamyl-γ-L-glutamic acid, a key polyglutamated form of folic acid. Polyglutamylation is a critical metabolic process that governs the intracellular retention, cofactor activity, and drug efficacy of folates and antifolate chemotherapeutics.
Core Structure and Nomenclature
The molecule designated "FA-Glu-Glu-OH" is chemically known as Pteroyl-γ-L-glutamyl-γ-L-glutamic acid . It is a member of the folylpolyglutamate family, which are the predominant forms of folic acid found within cells and serve as the active coenzymes in one-carbon metabolism.[1][2]
The structure consists of three primary components:
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Pteridine Moiety: A heterocyclic system (2-amino-4-hydroxy-pteridine).
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Para-aminobenzoic Acid (PABA) Linker: Connects the pteridine ring to the glutamate tail. The combination of the pteridine and PABA is termed pteroic acid.
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Poly-γ-glutamate Tail: A chain of three L-glutamic acid residues. Folic acid (pteroylglutamic acid) itself contains the first glutamate.[3][4] Subsequent glutamates are attached via an isopeptide bond between the γ-carboxyl group of the preceding glutamate and the α-amino group of the incoming glutamate.[5] This specific linkage is crucial for its biological function.
The addition of glutamate residues is catalyzed by the ATP-dependent enzyme Folylpolyglutamate Synthetase (FPGS) , while the removal of these residues is performed by γ-Glutamyl Hydrolase (GGH) .[5][6]
Biological Significance and Role in Drug Action
Polyglutamylation is a pivotal mechanism for folate homeostasis and the efficacy of antifolate drugs.[7]
-
Cellular Retention: The addition of negatively charged glutamate residues transforms the molecule into a polyanion, which is efficiently retained within the cell and cannot easily traverse the cell membrane via efflux.[8][9]
-
Enhanced Enzyme Affinity: Folylpolyglutamates are preferred substrates and more potent inhibitors for most folate-dependent enzymes compared to their monoglutamate counterparts.[9][10] This increases the efficiency of one-carbon metabolic pathways, such as the synthesis of purines and thymidylate.[2]
-
Drug Efficacy and Resistance: The cytotoxicity of antifolate drugs like methotrexate (MTX) is critically dependent on their conversion to polyglutamated forms by FPGS.[7][9] These polyglutamated antifolates are better retained and more strongly inhibit target enzymes like dihydrofolate reductase and thymidylate synthase.[9] Consequently, decreased FPGS activity is a common mechanism of drug resistance in cancer cells.[9][11]
Quantitative Data Summary
The activity of FPGS and the affinity of enzymes for polyglutamated folates are key quantitative parameters in folate metabolism.
Table 1: FPGS Enzyme Kinetics
This table presents kinetic parameters for FPGS from human erythrocytes using methotrexate (MTX) as a substrate.
| Parameter | Mean Value (SD) | Unit | Source |
| Km (Michaelis Constant) | 30.3 (4.8) | µM | [12] |
| Vmax (Maximum Velocity) | 612 (193) | pmol/h/mL packed erythrocytes | [12] |
Table 2: Comparative FPGS Activity and Glutamylation Rates
This table compares FPGS activity and the rate of MTX glutamylation between normal hepatocytes and H35 hepatoma cells, highlighting differences in cancer cell metabolism.
| Cell Type | Relative FPGS Activity | Relative Glutamylation Rate | Predominant MTX Product | Source |
| Cultured Hepatocytes | 1x | 1x | Diglutamate (Glu2) | [6] |
| H35 Hepatoma Cells | ~2x | ~5x | Tri- and Tetraglutamate (Glu3, Glu4) | [6] |
Key Experimental Protocols
Protocol 1: Chemical Synthesis of Pteroyl-γ-L-glutamates
This protocol provides a general workflow for the chemical synthesis of polyglutamated folates.[13]
-
Preparation of Pteroic Acid: Generate pteroic acid from folic acid using microbiological techniques.
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Protection of Pteroic Acid: Synthesize N10-trifluoroacetylpteroic acid to protect the N10 position during coupling.
-
Synthesis of Glutamate Chain: Prepare the desired oligo-γ-L-glutamic acid chain (e.g., tri-γ-L-glutamic acid) with tert-butyl ester protecting groups using standard peptide synthesis in solution.
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Condensation Reaction: Couple the protected pteroic acid with the protected glutamate chain using a mixed anhydride condensation method.
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Purification: Purify the fully protected product using column chromatography (e.g., LH-20 Sephadex).
-
Deprotection: Remove the trifluoroacetyl and tert-butyl protecting groups to yield the final pteroyl-γ-L-glutamate product.
-
Final Purification: Perform a final purification step using gel filtration.
Protocol 2: Assay for FPGS Activity via UHPLC-MS/MS
This protocol outlines a modern, sensitive method for quantifying FPGS activity in cell lysates, such as packed erythrocytes.[12]
-
Lysate Preparation: Lyse packed erythrocytes in a buffer containing ATP, L-glutamate, and methotrexate (the substrate).
-
Enzymatic Reaction: Incubate the lysate at 37°C for a defined period (e.g., 2 hours) to allow FPGS to convert MTX to MTX-diglutamate (MTX-Glu2).
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Reaction Quenching: Stop the reaction by adding trichloroacetic acid to precipitate proteins.
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Sample Cleanup: Centrifuge the sample and collect the supernatant containing the MTX and its metabolites.
-
UHPLC Separation: Inject the supernatant onto a UHPLC system equipped with a suitable column (e.g., C18) to separate MTX from the newly synthesized MTX-Glu2.
-
MS/MS Detection: Quantify the amount of MTX-Glu2 produced using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the parent ion of MTX-Glu2 to a specific product ion is monitored for high selectivity.
-
Data Analysis: Calculate the rate of product formation to determine the FPGS activity (e.g., in pmol of product per hour per mL of lysate).
References
- 1. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Folic Acid [webbook.nist.gov]
- 5. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 6. The role of folylpolyglutamate synthetase and gamma-glutamyl hydrolase in altering cellular folyl- and antifolylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Folylpolyglutamate Synthetase in Cancer Chemotherapy - John McGuire [grantome.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
